Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYTBNBOWPVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group is synthesized by reacting 3-aminopyridine with appropriate reagents under controlled conditions.
Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl derivative.
Introduction of the Furan Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazinyl group can be reduced to form dihydropyridazinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and pyridazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Here's a detailed article about the applications of "Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone" based on the provided search results.
This compound: Applications and Research
This compound, a chemical compound with the CAS number 1021073-53-9, has potential applications in scientific research due to its unique structural characteristics . The compound features a furan ring and a pyridazinyl moiety, which are important for biological interactions.
Potential Research Applications
While specific applications for this compound are not explicitly detailed in the provided search results, the presence of pyridazine derivatives suggests potential anticancer and antimicrobial properties. Related compounds have demonstrated effectiveness against bacterial strains and the ability to inhibit the proliferation of cancer cell lines. Further studies indicate that derivatives of this compound may act as inhibitors of specific enzymes involved in cancer metabolism and proliferation.
Related Research
Research on related compounds provides insights into the potential applications of this compound:
- Anticancer Potential: Pyridazine derivatives have shown the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by modulating signaling pathways associated with cell cycle regulation and apoptosis induction.
- Antimicrobial Effects: Furan-containing compounds have exhibited antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Enzyme Inhibition: Derivatives of this compound may act as inhibitors of enzymes like BCR-ABL kinase, which is crucial in the treatment of certain leukemias.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to four analogs (Table 1) with distinct substituents and heterocyclic cores.
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Core Differences | Potential Impact on Properties |
|---|---|---|---|---|
| Target: Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | C₁₈H₁₈N₆O₂ | 350.37 | Pyridazine + pyridin-3-ylamino | Enhanced hydrogen bonding, receptor affinity |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₅H₁₈N₄O₂ | 286.33 | 4-Aminophenyl substituent | Increased basicity, potential for H-bonding |
| Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | C₁₄H₁₃F₃N₄O₂ | 326.27 | Pyrimidine + trifluoromethyl | Higher lipophilicity, metabolic stability |
| (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone | C₁₅H₁₈N₄O₃ | 302.33 | Pyrazine + hydroxyethyl-furan | Improved solubility, polar interactions |
| 4-(Furan-2-yl)-7-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)isoxazolo[3,4-d]pyridazine | C₂₁H₁₅N₇O₄ | 429.39 | Isoxazolo-pyridazine + nitro-phenyl triazole | Electron-withdrawing effects, steric bulk |
Key Observations:
Core Heterocycle Differences: The target’s pyridazine core (vs. pyrimidine in or pyrazine in ) offers distinct electronic profiles. The isoxazolo-pyridazine in introduces a fused ring system, increasing rigidity and steric hindrance, which may reduce binding pocket accessibility compared to the target’s simpler pyridazine.
Substituent Effects: Pyridin-3-ylamino (target) vs. trifluoromethyl (): The former provides hydrogen-bond donor/acceptor sites, while the latter enhances lipophilicity and electron-withdrawing effects. Hydroxyethyl-furan () introduces a polar group that could improve aqueous solubility but may also increase metabolic susceptibility via oxidation. Nitro-phenyl triazole (): The nitro group’s electron-withdrawing nature may reduce basicity and alter redox properties compared to the target’s pyridin-3-ylamino group.
Physicochemical Properties :
- Molecular weights vary significantly (286.33–429.39), influencing bioavailability. The target (350.37) falls within the typical range for CNS-penetrant drugs.
- The trifluoromethyl group in increases hydrophobicity (logP ~2.5 estimated), whereas the hydroxyethyl in lowers it (logP ~1.8). The target’s logP is likely intermediate (~2.0), balancing permeability and solubility.
Biological Activity
Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.4 g/mol. The compound features a furan ring, piperazine moiety, and pyridazine derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O2 |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1251711-73-5 |
Antitumor Activity
Furan derivatives have been extensively studied for their antitumor properties. A study indicated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives containing pyridazine rings have shown promising activity against breast cancer cells (MCF-7 and MDA-MB-231), suggesting that the presence of the pyridazine moiety enhances cytotoxic effects through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that compounds with furan and piperazine groups exhibit antimicrobial activity. In vitro studies showed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as broad-spectrum antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Similar compounds have been reported to inhibit receptor tyrosine kinases, which are crucial in cancer progression.
- DNA Intercalation : Some studies suggest that furan derivatives may intercalate DNA, disrupting replication and transcription processes in cancer cells .
- Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of a related compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size when treated with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Study 2: Antimicrobial Activity
In another study, the antimicrobial effects of Furan derivatives were evaluated against several pathogenic strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment for resistant bacterial strains .
Q & A
Basic: What synthetic methodologies are recommended for preparing Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
Answer:
The compound’s synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) to link the furan-2-ylmethanone moiety to the piperazine core.
- Pyridazine-pyridine coupling : Employ Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos) to introduce the pyridin-3-ylamino group .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) improves purity.
Yield optimization requires strict control of temperature (60–80°C for amination) and inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinases or GPCRs, focusing on the piperazine and pyridazine motifs as hydrogen bond donors/acceptors .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories to evaluate conformational changes.
- ADMET prediction : Tools like SwissADME calculate logP, solubility, and CYP450 inhibition, guiding structural modifications for improved bioavailability .
Basic: What spectroscopic techniques are critical for structural elucidation and purity assessment?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyridazin-3-yl and pyridin-3-ylamino groups (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ expected m/z ~435.18) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 0.1% TFA in H₂O/ACN) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) that may skew results .
- Orthogonal assays : Validate anti-proliferative activity via MTT and apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability : Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Store at –20°C in amber vials under argon .
- Solubility : DMSO (≥10 mM) for in vitro studies; avoid aqueous buffers with pH >8.0 .
Advanced: What structural modifications enhance pharmacokinetic properties without compromising activity?
Answer:
- Piperazine substitution : Introduce methyl or hydroxyethyl groups to improve solubility (e.g., 4-(2-hydroxyethyl)piperazine increases logD by –0.5) .
- Furan ring optimization : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to reduce metabolic oxidation .
Basic: How is purity ensured during synthesis, and what analytical thresholds apply?
Answer:
- In-process QC : Monitor reactions via TLC (Rf ~0.4 in EtOAc/hexane 1:1) .
- Final purity criteria : HPLC ≥95% (UV 254 nm), residual solvents ≤0.1% (ICH Q3C guidelines) .
Advanced: What crystallographic data exists for related compounds to guide structural analysis?
Answer:
- Triclinic crystal systems : For analogs like 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholino-pyridazin-3(2H)-one, unit cell parameters (a = 8.9168 Å, b = 10.7106 Å) and space group P1 are reported .
- Hydrogen bonding : Key interactions involve the pyridazine N-atom and piperazine NH, stabilizing the ligand in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
